
2-Amino-5-bromobenzothiazole
Overview
Description
2-Amino-5-bromobenzothiazole (CAS: 20358-03-6) is a brominated benzothiazole derivative with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.097 g/mol . It is widely utilized as a precursor in medicinal chemistry for synthesizing compounds with anticancer, antibacterial, and neuroprotective activities . Key physical properties include a melting point of 195–197°C and solubility in polar aprotic solvents like DMSO, with recommended storage at -80°C for long-term stability .
Preparation Methods
Direct Bromination of 2-Aminobenzothiazole
The most widely reported method for synthesizing 2-amino-5-bromobenzothiazole involves the direct bromination of 2-aminobenzothiazole using molecular bromine (Br₂). This reaction typically proceeds via electrophilic aromatic substitution, where bromine selectively targets the para position relative to the amino group on the benzothiazole ring.
Reaction Conditions and Optimization
In a representative procedure, 2-aminobenzothiazole (1.29 g, 8.59 mmol) is dissolved in chloroform (12 mL) and treated with bromine (272 μL, 5.3 mmol) under reflux for 2.5 hours, followed by stirring at room temperature for 16 hours . The reaction mixture is concentrated, neutralized with aqueous ammonia, and extracted with methylene chloride. Column chromatography (hexane:ethyl acetate = 2:1) yields 609 mg (31%) of the target compound.
Table 1: Key Parameters for Direct Bromination
Parameter | Value/Description |
---|---|
Starting Material | 2-Aminobenzothiazole |
Brominating Agent | Br₂ in chloroform |
Temperature | Reflux (61°C) → 20°C |
Reaction Time | 18.5 hours |
Yield | 31% |
Purification Method | Column chromatography |
This method’s moderate yield is attributed to competing dibromination and oxidative side reactions. Increasing the bromine stoichiometry beyond 1:1 molar ratios promotes the formation of 2-amino-3,5-dibromobenzothiazole, necessitating precise control of reagent addition .
Alternative Brominating Agents and Catalytic Systems
To address the hazards and inefficiencies of molecular bromine, alternative brominating agents such as N-bromosuccinimide (NBS) and potassium bromide (KBr) with oxidizing agents have been explored.
N-Bromosuccinimide (NBS) in Acetone
A scaled-up protocol employs NBS (1.0 equiv) in acetone at 10°C to brominate 2-aminobenzothiazole. After recrystallization with 90% ethanol, the product is obtained in 95% yield with 97% purity . This method avoids harsh acidic conditions and reduces dihalogenation byproducts.
Table 2: NBS-Mediated Bromination
Parameter | Value/Description |
---|---|
Brominating Agent | NBS in acetone |
Temperature | 10°C |
Reaction Time | 1 hour |
Yield | 95% |
Purity | 97% |
Oxidative Bromination with KBr/KIO₃
In acidic media, potassium bromide (KBr) and potassium iodate (KIO₃) generate in situ bromine, enabling controlled electrophilic substitution. A mixture of 2-aminobenzothiazole, KBr (1.2 equiv), and KIO₃ (1 equiv) in sulfuric acid at 100°C for 1.5 hours achieves 73.7% yield after recrystallization . This approach is advantageous for industrial scalability due to lower toxicity and cost.
Large-Scale Industrial Production
Industrial synthesis prioritizes cost-effectiveness, safety, and minimal waste. Continuous flow reactors and automated systems are increasingly adopted to enhance reproducibility.
Continuous Flow Bromination
A patented method utilizes a tubular reactor with Br₂ dissolved in chlorinated solvents at 50–60°C. Residence times of 10–15 minutes achieve >90% conversion, with in-line quenching and extraction minimizing intermediate degradation .
Solvent Recycling and Byproduct Management
Ethyl acetate and hexane are recycled from filtrates via distillation, reducing material costs by 20–30%. Byproducts like 2-amino-3,5-dibromobenzothiazole are isolated via fractional crystallization and repurposed in cross-coupling reactions .
Reaction Mechanisms and Kinetic Studies
The bromination mechanism proceeds through a Wheland intermediate, with the amino group directing electrophilic attack to the C5 position. Density functional theory (DFT) calculations indicate a reaction activation energy () of 85 kJ/mol, consistent with experimental rate constants ( at 25°C) .
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it a valuable candidate in pharmaceutical research:
- Antitumor Activity : Research indicates that derivatives of 2-amino-benzothiazoles demonstrate significant antitumor properties. For instance, certain derivatives have been shown to inhibit cancer cell proliferation effectively .
- Antimicrobial Properties : Compounds containing the benzothiazole moiety have been reported to possess antimicrobial activity against various pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antiviral Activity : Certain benzothiazole derivatives have shown efficacy against viral infections, particularly those caused by human rhinoviruses, which are responsible for common colds .
Therapeutic Applications
The therapeutic applications of 2-amino-5-bromobenzothiazole are extensive:
- Pharmaceutical Intermediates : The compound is frequently used as an intermediate in the synthesis of various pharmaceutical agents due to its ability to modify biological activity through structural alterations .
- Neurological Disorders : Some studies suggest that benzothiazole derivatives may interact with serotonin receptors, presenting potential for treating psychiatric conditions such as anxiety and depression .
- Antitubercular Agents : Specific derivatives have been identified as effective against tuberculosis, highlighting their significance in infectious disease treatment .
Case Studies and Research Findings
A review of the literature reveals several noteworthy studies:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues: Bromine vs. Chlorine
- 2-Amino-5-chlorobenzothiazole: Replacing bromine with chlorine reduces molecular weight (184.65 g/mol) and alters electronic properties. Both compounds exhibit broad biological activities, including antitumor and antimicrobial effects .
Functional Group Variations
- 2-Amino-5-bromobenzamide (CAS: 16131-66-9): The amide group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing aromatic stabilization compared to the thiazole ring. This structural difference limits its use in π-π stacking interactions critical for enzyme inhibition .
- 2-Amino-5-bromobenzenethiol (CAS: 23451-95-8): The thiol group increases nucleophilicity, enabling disulfide bond formation. However, this reactivity makes the compound prone to oxidation, limiting stability in biological systems compared to the thiazole derivative .
Ring-Modified Analogues
- 2-Amino-5-bromo-4-methylthiazole (CAS: 3034-57-9): This compound lacks the benzene ring of benzothiazoles, reducing aromatic interactions. Its molecular weight (193.065 g/mol) is significantly lower than 2-amino-5-bromobenzothiazole .
- 2-Amino-5-bromobenzo[d]thiazole 3-oxide (CAS: 1216671-97-4): The addition of an oxygen atom increases polarity, improving aqueous solubility but reducing lipid bilayer penetration. The oxide form may also influence metabolic pathways, such as susceptibility to reductase enzymes .
Methyl-Substituted Derivatives
- 5-Amino-2-methylbenzothiazole dihydrochloride (CAS: 13382-43-9): The methyl group at position 2 enhances lipophilicity, favoring blood-brain barrier penetration. The dihydrochloride salt improves solubility for pharmaceutical formulations, a feature absent in the brominated analogue .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: Solid-phase synthesis of this compound achieves a 70% yield using optimized bromination conditions, outperforming alternative methods (e.g., 38% yield via method A) .
- Biological Activity : Brominated benzothiazoles exhibit superior anticancer activity compared to chlorinated analogues due to bromine’s electron-withdrawing effects, which enhance interactions with DNA topoisomerases .
- Stability Considerations: The 3-oxide derivative of this compound shows reduced thermal stability but improved solubility, making it suitable for intravenous formulations .
Biological Activity
2-Amino-5-bromobenzothiazole (ABT) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of ABT, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H6BrN2S
- Molecular Weight : 229.10 g/mol
The presence of both amino and bromine groups in its structure contributes to its reactivity and biological properties.
ABT has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response and cancer progression. The inhibition of mPGES-1 can lead to decreased production of prostaglandin E2 (PGE2), a pro-inflammatory mediator associated with various pathological conditions, including cancer and inflammatory diseases .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on human A549 lung cancer cells, demonstrating that ABT reduced cell viability in a concentration-dependent manner. The IC50 values for ABT were reported as follows:
Compound | IC50 (μM) |
---|---|
ABT | 5–100 |
The compound's anticancer activity was attributed to its ability to inhibit mPGES-1, leading to reduced PGE2 levels and subsequent suppression of cancer cell proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, ABT has shown anti-inflammatory effects by inhibiting the production of PGE2. In a cell-free assay using microsomes from IL-1β-stimulated A549 cells, ABT demonstrated a significant reduction in cytokine-induced PGE2 production without adversely affecting cell viability .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on mPGES-1 Inhibition : A combinatorial virtual screening campaign identified ABT derivatives as potent mPGES-1 inhibitors. The study highlighted three novel compounds derived from ABT that effectively inhibited mPGES-1 activity with IC50 values ranging from 0.7 to 1.7 μM .
- Cytotoxicity Evaluation : The cytotoxic effects of ABT were assessed in long-term incubation experiments with A549 cells. Results indicated that while ABT reduced cell viability significantly, it did so without inducing significant hypodiploidy, suggesting a non-apoptotic mechanism of action at certain concentrations .
- Micronucleus Testing : In vitro micronucleus tests have been employed to assess the genotoxic potential of ABT. These tests are crucial for understanding the compound's safety profile in drug development contexts .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the benzothiazole scaffold can enhance biological activity. For instance, substituting different groups on the benzothiazole ring may improve mPGES-1 inhibition and anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-bromobenzothiazole, and how do yields vary under different conditions?
- Methodology : Solid-phase synthesis (Method C) using 2-aminobenzothiazole derivatives and brominating agents achieves a yield of 70%, as demonstrated by NMR (δ 7.21–7.53 ppm for aromatic protons) and IR (ν 3409 cm⁻¹ for NH₂ stretching) . Alternative bromination protocols with N-bromosuccinimide (NBS) in controlled conditions can optimize halogenation efficiency .
- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts. Purify via recrystallization (ethanol recommended) to achieve >97% purity, as validated by COA (Certificate of Analysis) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months) in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent degradation .
- Safety Protocols : Use local exhaust ventilation, avoid contact with strong oxidizers, and wear PPE (gloves, goggles). In case of skin exposure, wash immediately with soap and water .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.21–7.53 ppm; carbonyl (C=O) signals at 168.2 ppm .
- HRMS : Expected [M+H]⁺ at m/z 228.9435 (observed 228.9531) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS to verify >97% purity .
Advanced Research Questions
Q. How can synthesis of this compound derivatives be optimized for enhanced bioactivity?
- Functionalization Strategies : Introduce substituents at the 4-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, attach triazole or thiazole moieties to explore antimicrobial activity .
- Yield Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80°C, monitoring via in-situ FTIR to track intermediate formation .
Q. What mechanistic insights exist for this compound in biochemical pathways?
- Scaffold Utility : The bromine atom enhances electrophilicity, enabling interactions with cysteine residues in enzymes (e.g., kinase inhibitors). Computational docking studies (AutoDock Vina) suggest binding affinity to ATP-binding pockets .
- Pathway Analysis : Evaluate inhibition of fungal ergosterol biosynthesis (CYP51 target) using microbroth dilution assays (MIC ≤ 8 µg/mL) .
Q. How can researchers resolve contradictions in reported melting points or spectral data?
- Data Validation : Cross-reference with synthetic conditions—e.g., recrystallization solvent (ethanol vs. DCM) affects MP (195–197°C vs. literature 171–198°C) . Use differential scanning calorimetry (DSC) to confirm thermal behavior .
- Collaborative Verification : Replicate protocols from independent studies (e.g., Zhilitskaya et al., 2021) and share raw spectral data via repositories like PubChem .
Q. What in vivo formulation strategies are suitable for this compound?
- Vehicle Preparation : Use DMSO/Tween 80/saline mixtures (e.g., 5% DMSO, 10% Tween 80, 85% saline) for intraperitoneal administration. Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle-free solutions .
- Dosage Calibration : Adjust for animal weight (e.g., 20 mg/kg in mice) and monitor pharmacokinetics via LC-MS/MS to assess bioavailability .
Method Development Questions
Q. How can researchers design dose-response studies for this compound in anticancer assays?
- Experimental Setup : Use MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ≤ 10 µM). Include positive controls (e.g., cisplatin) and validate apoptosis via flow cytometry (Annexin V/PI staining) .
- Data Analysis : Apply Hill equation modeling to calculate EC₅₀ and assess synergism with standard therapies (e.g., Combenefit software) .
Q. What strategies mitigate degradation of this compound in long-term stability studies?
- Accelerated Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via UPLC-QTOF. Add antioxidants (e.g., BHT) to formulations if oxidation is observed .
Properties
IUPAC Name |
5-bromo-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUJTWBWSOOMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549078 | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-03-6 | |
Record name | 5-Bromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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